![molecular formula C5H6N2O3 B1417576 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1346270-06-1](/img/structure/B1417576.png)
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.Scientific Research Applications
Inhibition of D-Amino Acid Oxidase
4-Hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid: is a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme that degrades D-amino acids such as D-serine. Inhibition of DAO can protect cells from oxidative stress induced by D-serine, which is particularly relevant in neurological disorders where D-serine levels are dysregulated .
Synthesis Methodology
Recent advances in synthesis methods for pyrazole derivatives have been reported, including a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids. This methodology could be applicable to the synthesis of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid and related compounds .
Anticancer Activity
Pyrazole derivatives have been studied for their potential anticancer activities. For instance, a synthesized pyrazole derivative was shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the cell cycle, and activating apoptosis pathways .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The synthesis and structural verification of such compounds suggest potential applications in treating parasitic diseases .
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
It can be inferred from similar compounds that it may act as an inhibitor, preventing the normal function of its target enzyme . This inhibition could result in changes to the metabolic processes that rely on the target enzyme.
Biochemical Pathways
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid oxidation . The inhibition of DAO could potentially disrupt these pathways, leading to downstream effects such as the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia .
Result of Action
Based on the known action of similar compounds, it could potentially lead to an accumulation of d-amino acids in cells due to the inhibition of dao . This could have various effects depending on the specific D-amino acid and the cell type.
properties
IUPAC Name |
4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNCINPCYGMSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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